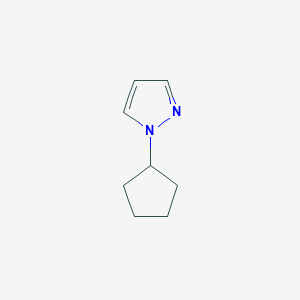

1-Cyclopentylpyrazole

概要

説明

科学的研究の応用

Cyclodehydration Reaction in Water Medium

- Application: A novel method for generating a library of 1,5-diarylpyrazoles, including 1-cyclopentylpyrazole derivatives, was developed. This method is significant for drug discovery programs.

- Reference: Singh, Saibaba, & Rao, 2005.

Conjugation with Organoruthenium Complexes

- Application: 1,5-Diarylpyrazoles have been used in coupling with organoruthenium complexes to improve their physicochemical properties and bioavailability, particularly targeting cancer cells.

- Reference: Stepanenko et al., 2011.

Synthesis and Characterization of Complexes

- Application: The study of 1-(2-dimethylaminoethyl)-1H-pyrazole derivatives for potential use as anticancer and antimalarial agents.

- Reference: Quirante et al., 2011.

Synthesis and Biological Activity

- Application: Exploring the regioselectivity of 1,3-dipolar cycloadditions involving pyrazole derivatives and assessing their antimicrobial activity.

- Reference: Zaki, Sayed, & Elroby, 2016.

Green Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones

- Application: Developing an efficient and environmentally friendly synthesis method for 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, a compound structurally related to this compound.

- Reference: Reddy & Jeong, 2013.

Synthesis of N-Acetyl Pyrazoline Derivatives

- Application: Synthesizing pyrazoline derivatives with potential fungicidal and insecticidal activities for agricultural applications.

- Reference: Zhao et al., 2008.

Synthesis and Molecular Docking

- Application: Creating novel benzimidazole-pyrazoline hybrid molecules with potential anti-diabetic properties.

- Reference: Ibraheem et al., 2020.

将来の方向性

Pyrazole derivatives, including 1-Cyclopentylpyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

作用機序

Target of Action

This compound belongs to the class of pyrazoles, which are known to exhibit various pharmacological activities . .

Mode of Action

Pyrazole derivatives, in general, are known to exhibit their pharmacological activities through various mechanisms of action, depending on their structural diversity .

生化学分析

Cellular Effects

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects

Molecular Mechanism

Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyrazoles are known to be involved in various metabolic pathways

特性

IUPAC Name |

1-cyclopentylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-5-8(4-1)10-7-3-6-9-10/h3,6-8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSAQAFZTUPWAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one](/img/structure/B2834115.png)

![3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2834119.png)

![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)

![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2834126.png)

![3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2834128.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2834129.png)

![N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2834130.png)